Thccc

Beschreibung

Historical Context of THCCC Identification and Characterization

The study of this compound is linked to earlier research on its analog, PHCCC. PHCCC was identified as a ligand for glutamate receptors, notably characterized as a positive allosteric modulator of mGluR4 and an antagonist of mGluR1. wikipedia.orguni-regensburg.detocris.comrndsystems.comnih.gov Building upon the understanding of PHCCC and other modulators of metabotropic glutamate receptors, researchers synthesized and characterized analogs to explore variations in receptor subtype selectivity and efficacy. The specific characterization of PHCCC(4Me) (this compound) as a dual modulator of mGluR2 and mGluR3 was reported in 2010. medchemexpress.com This identification expanded the pharmacological tools available for dissecting the roles of these specific receptor subtypes.

Chemical Classification and Structural Features of this compound

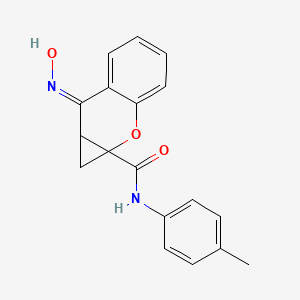

This compound, with the molecular formula C₁₈H₁₆N₂O₃, is classified as a small organic molecule. nih.govvulcanchem.combiocat.comebiohippo.com Its chemical structure features a core composed of a cyclopropane ring fused to a chromene system. Key functional groups include a hydroxyimino group at position 7 and a 4-methylphenylcarboxamide moiety attached at position 1a of the cyclopropane-fused chromene core. vulcanchem.com The stereochemistry, specifically the E configuration of the hydroxyimino group, has been noted as critical for its receptor-binding activity. vulcanchem.com

The structural details of this compound (PHCCC(4Me)) are represented by its IUPAC name, (7E)-7-hydroxyimino-N-(4-methylphenyl)-1,7a-dihydrocyclopropa[b]chromene-1a-carboxamide, and its unique identifiers such as InChIKey and SMILES strings. nih.gov The molecular weight of this compound is approximately 308.3 g/mol . nih.govvulcanchem.com

Significance of this compound as a Metabotropic Glutamate Receptor Modulator

This compound's primary significance in pharmacological research stems from its activity as a dual allosteric modulator of Group II metabotropic glutamate receptors, specifically mGluR2 and mGluR3. medchemexpress.combiocat.comebiohippo.com Unlike orthosteric ligands that bind to the primary glutamate binding site, allosteric modulators interact with distinct sites on the receptor, influencing the receptor's response to its endogenous ligand, glutamate. medchemexpress.com

Research has demonstrated that this compound acts as a negative allosteric modulator (NAM) at the mGluR2 subtype and a positive allosteric modulator (PAM) at the mGluR3 subtype. medchemexpress.comvulcanchem.com This dual activity provides a unique pharmacological probe for investigating the potentially differing or synergistic roles of mGluR2 and mGluR3 in various physiological and pathological processes. Group II mGluRs are predominantly located presynaptically, where they typically inhibit neurotransmitter release, including that of glutamate and GABA. iiab.me Their involvement in modulating neuronal excitability and synaptic transmission has implicated them in various functions, including pain modulation. iiab.me

Detailed research findings on the modulation of mGluR2 and mGluR3 by this compound include specific potency values determined through in vitro studies:

| Receptor Subtype | Modulation Type | IC₅₀ / EC₅₀ Value | Reference |

| mGluR2 | Negative Allosteric Modulator (NAM) | 1.5 µM | medchemexpress.comvulcanchem.com |

| mGluR3 | Positive Allosteric Modulator (PAM) | 8.9 µM | medchemexpress.comvulcanchem.com |

These data highlight the differential effects of this compound on the two closely related Group II mGluR subtypes, underscoring its utility as a tool for distinguishing their respective contributions to neuronal function.

Eigenschaften

Molekularformel |

C18H16N2O3 |

|---|---|

Molekulargewicht |

308.3 g/mol |

IUPAC-Name |

(7Z)-7-hydroxyimino-N-(4-methylphenyl)-1,7a-dihydrocyclopropa[b]chromene-1a-carboxamide |

InChI |

InChI=1S/C18H16N2O3/c1-11-6-8-12(9-7-11)19-17(21)18-10-14(18)16(20-22)13-4-2-3-5-15(13)23-18/h2-9,14,22H,10H2,1H3,(H,19,21)/b20-16+ |

InChI-Schlüssel |

VKCTUZKPBYSTDW-CAPFRKAQSA-N |

SMILES |

CC1=CC=C(C=C1)NC(=O)C23CC2C(=NO)C4=CC=CC=C4O3 |

Isomerische SMILES |

CC1=CC=C(C=C1)NC(=O)C23CC2/C(=N/O)/C4=CC=CC=C4O3 |

Kanonische SMILES |

CC1=CC=C(C=C1)NC(=O)C23CC2C(=NO)C4=CC=CC=C4O3 |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

THCCC; |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Chemoinformatic Analysis of Thccc

Established Synthetic Routes for THCCC Derivations

Specific established synthetic routes explicitly detailing the preparation of this compound (CID 49858117) were not identified in the search results. However, the synthesis of organic compounds with complex ring systems and functional groups, such as those potentially present in this compound based on its molecular formula and computed descriptors, typically involves a series of controlled chemical reactions.

The synthesis of organic molecules often begins with simpler, commercially available starting materials, known as precursors. The transformation of these precursors into the target compound involves specific reaction mechanisms. Common reaction types in organic synthesis include functional group interconversions, carbon-carbon bond formation reactions (e.g., coupling reactions like the Heck reaction, although not specifically linked to this compound synthesis in the results), and cyclization reactions to form rings. Understanding the reactivity of functional groups and the step-by-step process of bond breaking and formation is crucial in designing a synthetic pathway. Reaction mechanisms are often depicted using curved arrows to show the movement of electrons.

Optimizing a synthetic reaction involves adjusting various parameters to maximize the yield and purity of the desired product while minimizing by-products and reaction time. Common optimization strategies include varying the solvent, temperature, reaction time, concentration of reactants, and the choice of catalyst or reagent. Techniques such as monitoring the reaction progress by chromatography (e.g., Thin-Layer Chromatography or Gas Chromatography) and analyzing the product purity by spectroscopic methods are integral to the optimization process.

Precursor Chemistry and Reaction Mechanisms

Computational Chemistry Approaches for this compound Molecular Design

Computational chemistry plays a significant role in understanding molecular properties, predicting reactivity, and guiding the design of new compounds. For a molecule like this compound, various computational approaches can provide valuable insights, although specific applications to this compound were not detailed in the search results.

Basic computed properties for this compound (CID 49858117) are available from databases like PubChem. nih.gov These include:

| Property Name | Property Value |

| Molecular Weight | 308.3 g/mol |

| XLogP3-AA | 2.9 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 2 |

| Topological Polar Surface Area (TPSA) | 70.9 Ų |

Structure-Activity Relationship (SAR) modeling aims to correlate structural features of compounds with their biological or chemical activity. By analyzing a series of related compounds and their observed activities, computational models can be built to predict the activity of new, untested analogs. For this compound, if biological or chemical activity data were available for a series of its derivatives, SAR modeling could help identify which parts of the molecule are important for activity and guide the synthesis of more potent or selective compounds.

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. These simulations can provide information about the dynamic behavior of a molecule, including its flexibility and preferred three-dimensional shapes (conformations). Conformational analysis is the study of the different spatial arrangements of a molecule that can be interconverted by rotation around single bonds. For this compound, MD simulations and conformational analysis could help understand its flexibility, identify stable conformations, and predict how it might interact with other molecules, such as proteins, if relevant to its function.

Structure-Activity Relationship (SAR) Modeling of this compound

Spectroscopic and Chromatographic Techniques for this compound Structural Elucidation

Spectroscopic and chromatographic techniques are indispensable tools for the isolation, purification, and structural elucidation of organic compounds like this compound. While specific spectral or chromatographic data for this compound were not found, the general application of these techniques is well-established.

Chromatographic methods are used to separate a compound from a mixture. Techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) separate compounds based on differences in their physical and chemical properties, such as polarity, size, or volatility nih.gov. Preparative chromatography can be used to obtain sufficient quantities of a pure compound for structural analysis nih.gov.

Spectroscopic techniques provide information about the structure of a molecule by analyzing its interaction with electromagnetic radiation. Key spectroscopic methods used in structural elucidation include:

Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about electronic transitions within a molecule, often indicating the presence of conjugated pi systems.

Infrared (IR) Spectroscopy: Identifies functional groups present in the molecule by analyzing the vibrations of its bonds. Studies on other compounds have shown how DFT calculations can support the assignment of vibrational modes in IR and Raman spectra, including specific bending modes denoted as "this compound".

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework and connectivity within a molecule by analyzing the magnetic properties of atomic nuclei, particularly ¹H and ¹³C.

Mass Spectrometry (MS): Determines the molecular weight of the compound and provides fragmentation patterns that can help deduce its structure. High-resolution MS can provide a precise molecular formula.

By combining the information obtained from these spectroscopic and chromatographic techniques, chemists can determine the complete chemical structure of a compound.

Molecular and Biochemical Mechanisms of Thccc Action

THCCC's Allosteric Modulation of Metabotropic Glutamate Receptor Subtypes

This compound is notable for its dual allosteric modulation profile, acting as a negative allosteric modulator (NAM) at mGluR2 and a positive allosteric modulator (PAM) at mGluR3. medchemexpress.comdcchemicals.commedchemexpress.eu This differential modulation highlights the subtle structural and functional differences between these closely related receptor subtypes.

Negative Allosteric Modulation (NAM) of mGluR2 by this compound

As a NAM of mGluR2, this compound reduces the efficacy or potency of glutamate at this receptor. medchemexpress.comdcchemicals.commedchemexpress.eu Research indicates that this compound exhibits micromolar affinity for mGluR2, with an IC50 value of 1.5 μM, signifying the concentration at which it inhibits 50% of the receptor's maximal response to an agonist. medchemexpress.commedchemexpress.eu This negative modulation suggests that this compound binding stabilizes an inactive conformation of the mGluR2 receptor or interferes with the conformational changes required for full activation by glutamate.

Detailed research findings on this compound's NAM activity at mGluR2 include:

| Receptor Subtype | Modulatory Action | IC50 (μM) | Reference |

| mGluR2 | Negative Allosteric Modulator (NAM) | 1.5 | medchemexpress.commedchemexpress.eu |

Positive Allosteric Modulation (PAM) of mGluR3 by this compound

In contrast to its effect at mGluR2, this compound acts as a PAM at mGluR3, enhancing the efficacy or potency of glutamate at this receptor. medchemexpress.comdcchemicals.commedchemexpress.eu The EC50 value for this compound's PAM activity at mGluR3 is reported as 8.9 μM, indicating the concentration at which it elicits a half-maximal potentiation of the agonist response. medchemexpress.commedchemexpress.eu This positive modulation suggests that this compound binding promotes an active conformation of the mGluR3 receptor or facilitates the necessary conformational changes induced by glutamate binding.

Detailed research findings on this compound's PAM activity at mGluR3 include:

| Receptor Subtype | Modulatory Action | EC50 (μM) | Reference |

| mGluR3 | Positive Allosteric Modulator (PAM) | 8.9 | medchemexpress.commedchemexpress.eu |

Binding Site Characterization and Ligand Interaction Profiling

Allosteric modulators like this compound bind to sites on the receptor protein that are distinct from the orthosteric binding site where the natural ligand, glutamate, binds. google.com For Group II mGluRs, these allosteric binding sites are typically located within the transmembrane domains (TMDs) of the receptor. uni-regensburg.de While specific detailed characterization of this compound's precise binding site on mGluR2 and mGluR3 requires further investigation, studies on other allosteric modulators of mGluRs have shown that these sites can influence the conformational dynamics of the receptor, thereby altering the affinity or efficacy of the orthosteric ligand. uni-regensburg.deelifesciences.org The differential effects of this compound on mGluR2 and mGluR3 suggest subtle differences in the allosteric binding pockets or the downstream conformational coupling between the binding site and the orthosteric site or G-protein coupling regions in these two receptor subtypes. elifesciences.org

Metabotropic glutamate receptors function as dimers, and the interaction between the protomers is crucial for their activation and modulation. researchgate.netebi.ac.uk Studies have shown a strong propensity for mGluR2/3 heterodimerization, which could have implications for how this compound differentially modulates these receptors when they are co-expressed as heterodimers. researchgate.net

Intracellular Signaling Cascades Influenced by this compound

Group II mGluRs (mGluR2 and mGluR3) are primarily coupled to Gi/o proteins. frontiersin.orgjbr-pub.org.cnbiorxiv.orgnih.gov Activation of Gi/o proteins leads to the inhibition of adenylyl cyclase, an enzyme responsible for the synthesis of cyclic adenosine monophosphate (cAMP). frontiersin.orgebi.ac.ukjbr-pub.org.cnbiorxiv.org Therefore, activation of mGluR2 or mGluR3 typically results in a decrease in intracellular cAMP levels. frontiersin.orgebi.ac.ukjbr-pub.org.cn

This compound's allosteric modulation directly impacts these intracellular signaling cascades. By acting as a NAM at mGluR2, this compound would reduce the inhibitory effect of mGluR2 on adenylyl cyclase, potentially leading to increased cAMP levels compared to agonist activation alone. Conversely, as a PAM at mGluR3, this compound would enhance the inhibitory effect of mGluR3 on adenylyl cyclase in the presence of glutamate, leading to a more pronounced decrease in cAMP levels.

Modulation of Downstream Effectors via mGluR Activation/Inhibition

The modulation of adenylyl cyclase activity and subsequent changes in cAMP levels by Group II mGluRs have several downstream consequences. Reduced cAMP levels can affect the activity of protein kinase A (PKA), a key enzyme that phosphorylates various target proteins involved in neuronal function, including ion channels and transcription factors. ebi.ac.uk

Beyond the canonical adenylyl cyclase pathway, Group II mGluRs can also modulate ion channels directly or indirectly via Gβγ subunits. frontiersin.orgebi.ac.ukbiorxiv.org This can lead to the inhibition of voltage-dependent calcium channels and the activation of G-protein inward rectifying K+ channels (GIRK), influencing neuronal excitability and neurotransmitter release. frontiersin.orgebi.ac.ukbiorxiv.org

This compound's NAM activity at mGluR2 would attenuate these downstream effects, potentially reducing the inhibition of calcium channels and activation of GIRK channels mediated by mGluR2. Its PAM activity at mGluR3 would enhance these effects when mGluR3 is activated by glutamate, leading to greater inhibition of calcium channels and activation of GIRK channels.

Cross-talk Between this compound-Modulated mGluR Pathways and Other Neurotransmitter Systems

Metabotropic glutamate receptors, including Group II mGluRs, are known to interact and cross-talk with other neurotransmitter systems. frontiersin.orgnih.govnih.govresearchgate.net This cross-talk can occur at various levels, including receptor heterodimerization, convergence of signaling pathways, and modulation of neurotransmitter release.

For instance, Group II mGluRs are often localized presynaptically, where they act as autoreceptors or heteroreceptors to inhibit the release of glutamate and other neurotransmitters like GABA. frontiersin.orgebi.ac.uknih.gov this compound's modulation of mGluR2 and mGluR3 could therefore influence the release of these neurotransmitters, indirectly affecting the activity of their respective receptors.

Furthermore, interactions between mGluRs and other GPCRs, such as GABAB receptors, have been reported, where activation of one receptor system can influence the signaling or function of the other. nih.gov While specific details on this compound's involvement in such cross-talk are limited, its differential modulation of mGluR2 and mGluR3 suggests a complex interplay with other neurotransmitter systems that express these mGluR subtypes. The distinct localization of mGluR2 primarily on neurons and mGluR3 on both neurons and glial cells also points to potential differential roles in modulating neuronal-glial interactions and broader neural circuit activity. frontiersin.org

Metabolic Pathways and Enzymatic Transformations of this compound (in vitro and animal studies)

In vitro studies using liver microsomal preparations from various animal species, including rats, mice, guinea pigs, rabbits, hamsters, gerbils, and cats, have been used to study the metabolism of cannabinoids like THC, cannabinol (CBN), cannabichromene (CBC), and cannabigerol (CBG). nih.gov These studies have shown that major metabolites are often monohydroxylated compounds. nih.gov The pattern of hydroxylation can vary significantly between species, which is thought to reflect the diverse nature of cytochrome P-450 mixed-function oxidases across these animals. nih.gov For tricyclic cannabinoids, the primary carbon allylic to the endocyclic double bond is frequently the main site of enzymatic attack. nih.gov However, species-specific differences exist, with hydroxylation occurring at the 4' (side-chain, omega-1 position) in cats and the terpene ring in hamsters. nih.gov Guinea pigs tend to produce more metabolites hydroxylated in the side-chain compared to other species. nih.gov

Specifically for THC, in vitro metabolism studies, including those using human CYP2C9 isoforms, have shown the formation of hydroxylated metabolites, such as 11-hydroxy-THC (11-OH-THC), and further oxidation to 11-nor-9-carboxy-THC (THC-COOH). researchgate.net These transformations are primarily catalyzed by enzymes of the cytochrome P-450 complex, mainly in the liver. researchgate.net

Animal studies have further elucidated the metabolic pathways and distribution of related cannabinoids in living organisms. Research in rats and mice has investigated the effects of THC on energy substrate metabolism in the testis in vitro, showing a dose-dependent decrease in glucose and fructose metabolism. nih.gov

Studies in pigs have been explored as an animal model for studying cannabinoid metabolism and distribution. researchgate.net Following intravenous administration of THC in pigs, plasma kinetics comparable to those in humans have been observed. researchgate.net Hepatic metabolism is significant, with high concentrations of THC found in the liver, lungs, and fatty tissues like the brain. researchgate.net The elimination of THC is fastest in liver tissue. researchgate.net 11-Hydroxy-THC has been detected at high levels in the liver of pigs, while THC-COOH is found at lower levels in most tissues, except in bile where its concentration increases over time. researchgate.net These findings in animal models like the pig support the prolonged retention of THC in brain and fat tissue. researchgate.net

The enzymatic transformations involved in the metabolism of related cannabinoids in these studies primarily involve hydroxylation and subsequent oxidation, largely mediated by cytochrome P450 enzymes. nih.govresearchgate.net Glucuronidation of metabolites like THC-COOH has also been noted as a phase II metabolic pathway. researchgate.net The specific site of hydroxylation can be influenced by the orientation of the molecule at the active site of the cytochrome P-450 enzyme, rather than solely the reactivity of the C-H bond. nih.gov

Structure-function Relationships and Analog Development for Thccc

Rational Design and Synthesis of THCCC Analogs and Derivatives

The rational design and synthesis of this compound analogs and derivatives are driven by the desire to explore the chemical space around the core structure to identify compounds with altered potency, selectivity, or pharmacological profiles at mGluR2 and mGluR3. While detailed, proprietary synthetic protocols for this compound are not publicly available, the synthesis of compounds featuring a cyclopropane-fused chromene core, similar to this compound, typically involves multi-step organic reactions. vulcanchem.com

A plausible synthetic route for this class of compounds includes key steps such as the formation of the cyclopropane ring, potentially through a [2+1] cycloaddition reaction. vulcanchem.com This is followed by the construction of the fused chromene system, often achieved via acid-catalyzed cyclization of a suitable phenolic precursor. vulcanchem.com Subsequent functionalization steps introduce the specific moieties, such as the hydroxyimino group and the 4-methylphenylcarboxamide group found in this compound, through reactions like nucleophilic substitution or condensation. vulcanchem.com

Research into mGluR modulators, including those targeting group II receptors like mGluR2 and mGluR3, often involves structure-activity relationship (SAR) studies where systematic modifications are made to a lead scaffold to understand their impact on receptor binding and function. acs.orgresearchgate.netmedchemexpress.comnih.gov These studies guide the rational design of new analogs with improved properties. The fact that this compound is described as a PHCCC analog suggests that modifications to the parent PHCCC scaffold, such as the addition of a methyl group to the phenyl ring, were part of an analog development strategy to arrive at this compound's specific mGluR2/3 activity. biocat.comnih.gov Studies on related mGluR modulators demonstrate that variations in substituents and core structures can lead to significant changes in potency and selectivity across different mGluR subtypes. acs.orgresearchgate.netmedchemexpress.comnih.govacs.org

Elucidation of Key Pharmacophoric Elements within the this compound Scaffold

The pharmacophore of a molecule comprises the essential steric and electronic features necessary for optimal interaction with a specific biological target. For this compound's activity at mGluR2 and mGluR3, several key structural elements within its cyclopropane-fused chromene scaffold have been implicated. vulcanchem.com

The core structure of this compound consists of a cyclopropane ring fused to a chromene system. vulcanchem.com Attached to this core are a hydroxyimino group at position 7 and a 4-methylphenylcarboxamide moiety at position 1a. vulcanchem.com The E configuration of the hydroxyimino group is considered critical for the receptor-binding activity of this compound. vulcanchem.com Furthermore, the presence of the 4-methylphenyl group within the carboxamide moiety is a defining feature of this compound (PHCCC(4Me)) and is likely important for its specific dual activity profile at mGluR2 and mGluR3. biocat.comnih.gov Intramolecular hydrogen bonding between the hydroxyimino oxygen and the carboxamide nitrogen within the this compound structure may also play a role in orienting the molecule for receptor interaction. vulcanchem.com

While detailed pharmacophore models specifically for this compound's dual mGluR2/3 modulation are not extensively described in the provided information, the general principles of mGluR allosteric modulation suggest that the spatial arrangement of hydrogen bond donors/acceptors, lipophilic regions, and aromatic rings within the allosteric binding site are crucial for activity. researchgate.netmdpi.com The distinct structural features of this compound, particularly the cyclopropane-fused system and the specific substituents, contribute to its unique interaction profile with the allosteric sites of mGluR2 and mGluR3.

Impact of Structural Modifications on this compound's Receptor Affinity and Functional Activity

Structural modifications to the this compound scaffold or related PHCCC analogs have been shown to influence their affinity and functional activity at metabotropic glutamate receptors. This compound itself exhibits a specific activity profile, acting as a NAM at mGluR2 and a PAM at mGluR3. biocat.comnih.gov Quantitative data for this compound includes an IC₅₀ of 1.5 μM for mGluR2 negative allosteric modulation and an EC₅₀ of 8.9 μM for mGluR3 positive allosteric modulation. biocat.comnih.gov Its binding affinity at mGluR2 is reported with a Kᵢ value of 0.6 μM. nih.gov

| Compound | Receptor | Activity Type | Value | Unit | Reference |

|---|---|---|---|---|---|

| This compound | mGluR2 | Functional Activity (Inhibition) | 1.5 | μM | biocat.comnih.gov |

| This compound | mGluR3 | Functional Activity (Enhancement) | 8.9 | μM | biocat.comnih.gov |

| This compound | mGluR2 | Binding Affinity (Ki) | 0.6 | μM | nih.gov |

Studies on related mGluR allosteric modulators highlight how even subtle structural changes can lead to significant shifts in potency, efficacy, and selectivity. For instance, modifications to the alkyl chain or aromatic substituents in other mGluR PAM series have been shown to impact their activity. acs.orgresearchgate.netmedchemexpress.com The observation that this compound (PHCCC(4Me)) has a distinct profile compared to its parent compound PHCCC (which is an mGluR4 PAM nih.govnih.gov) underscores the sensitivity of mGluR allosteric sites to structural variations. The presence and position of the methyl group on the phenyl ring in this compound, for example, likely plays a crucial role in determining its dual mGluR2/3 activity rather than mGluR4 activity.

Research aimed at developing selective mGluR modulators often involves systematic variations of functional groups, linkers, and aromatic systems to optimize interactions with the target receptor's allosteric site while minimizing activity at other related receptors. acs.orgresearchgate.netmedchemexpress.comnih.govacs.org While specific SAR data detailing a wide range of this compound analogs and their precise impact on mGluR2 and mGluR3 affinity and function is not extensively provided in the search results, the reported activity of this compound itself, in the context of other mGluR modulator SAR studies, demonstrates that the cyclopropane-fused chromene scaffold and its substituents are key determinants of receptor interaction and functional outcome.

Future Research Directions and Emerging Paradigms for Thccc

Exploration of Novel Therapeutic Avenues for THCCC (Pre-clinical focus)

The modulation of mGluR2 and mGluR3 has been implicated in various neurological and psychiatric disorders, including anxiety, depression, schizophrenia, pain, and Parkinson's disease. guidetopharmacology.org Pre-clinical research into this compound is poised to explore novel therapeutic avenues based on its specific modulation of these receptors. Given its dual NAM activity at mGluR2 and PAM activity at mGluR3 researchgate.net, future studies may investigate its potential in conditions where targeting these receptors has shown promise.

Research could focus on developing in vitro and in vivo models to evaluate the effects of this compound on relevant behavioral and physiological endpoints associated with these disorders. For instance, studies might explore its impact on anxiety-like behaviors in rodent models, its potential in models of depression, or its effects on pain processing pathways. guidetopharmacology.org The specific balance of mGluR2 inhibition and mGluR3 potentiation by this compound could offer a distinct pharmacological profile compared to modulators selective for only one subtype, potentially leading to unique therapeutic effects or a different side effect profile in pre-clinical settings.

Further pre-clinical investigations are needed to fully characterize the therapeutic potential of this compound and identify the specific conditions where its dual activity might be most beneficial. This includes dose-response studies, efficacy assessments in established disease models, and initial explorations of potential mechanisms underlying any observed effects.

Development of Advanced Delivery Systems for this compound (Pre-clinical studies)

For any potential therapeutic agent, the development of effective delivery systems is crucial, particularly in pre-clinical studies, to ensure the compound reaches its target tissue efficiently and maintains stable concentrations. Given that this compound is intended to modulate central nervous system receptors researchgate.net, overcoming the blood-brain barrier represents a significant challenge.

Future pre-clinical research directions for this compound include the exploration and development of advanced delivery systems. This could involve investigating nanoparticle-based delivery systems, which have shown potential in delivering compounds to the brain and other specific tissues in pre-clinical cancer research. Other approaches might include liposomal formulations, polymeric micelles, or other encapsulation techniques designed to improve solubility, stability, and targeted delivery of this compound.

Pre-clinical studies in this area would focus on evaluating the pharmacokinetics and pharmacodynamics of this compound when administered via different delivery systems in animal models. This includes assessing brain penetration, distribution in target tissues, metabolic stability, and the duration of action. The goal is to identify delivery strategies that optimize the exposure of mGluR2 and mGluR3 receptors to this compound while minimizing off-target effects.

Integration of Multi-Omics Data in this compound Mechanism Elucidation

Understanding the precise mechanisms by which this compound exerts its effects at a systems level is a critical area for future research. The integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, offers a powerful approach to unravel the complex molecular pathways influenced by this compound.

While specific multi-omics studies on this compound were not found in the provided context, future pre-clinical research could apply these technologies to:

Identify changes in gene and protein expression profiles in brain regions rich in mGluR2 and mGluR3 following this compound administration in animal models.

Elucidate how this compound's modulation of mGluR2 and mGluR3 impacts downstream signaling pathways and cellular processes.

Discover potential biomarkers of this compound activity or response.

Understand how genetic variations might influence the response to this compound.

Integrating data from different omics layers can provide a holistic view of the molecular changes induced by this compound, offering insights into its mechanism of action beyond direct receptor binding and allosteric modulation. This approach can help identify key molecular players and pathways that contribute to its potential therapeutic effects or any off-target activities in pre-clinical settings.

Comparative Pharmacological Studies of this compound with Related mGluR Modulators

This compound's profile as a dual mGluR2 NAM and mGluR3 PAM is notable researchgate.net. Future pre-clinical research should involve comprehensive comparative pharmacological studies to benchmark this compound against other known mGluR modulators. This includes comparing its potency and efficacy at mGluR2 and mGluR3 with selective agonists, antagonists, and allosteric modulators of these receptors. guidetopharmacology.org

Comparative studies are essential to understand the unique pharmacological signature of this compound and determine if its dual activity offers any advantages in terms of efficacy or selectivity compared to single-target modulators. These studies could involve:

In vitro functional assays comparing the allosteric modulation profiles of this compound and other mGluR2/3 modulators.

In vivo studies comparing the behavioral and physiological effects of this compound with other mGluR agents in relevant pre-clinical models. guidetopharmacology.org

Assessments of the interaction of this compound with other neurotransmitter systems compared to other mGluR modulators.

Such comparative analyses are crucial for positioning this compound within the landscape of mGluR-targeted therapeutics and for guiding further research into its most promising applications.

Q & A

Basic Research Questions

Q. How can researchers formulate a focused, evidence-based research question about Thccc in clinical or biochemical studies?

- Methodological Steps :

- Identify gaps : Conduct a systematic literature review using databases like PubMed or Google Scholar to pinpoint unresolved issues (e.g., this compound's role in hepatocellular carcinoma (HCC) risk prediction) .

- Apply PICOC criteria : Define Population (e.g., cirrhosis patients), Intervention (this compound-based biomarkers), Comparison (existing biomarkers), Outcomes (HCC incidence), and Context (clinical validation) .

- Ensure specificity : Avoid broad terms; instead, focus on measurable outcomes (e.g., "How does this compound improve HCC risk stratification compared to AFP?"). .

Q. What experimental designs are suitable for validating this compound as a predictive biomarker in longitudinal studies?

- Recommendations :

- Cohort selection : Use prospective cohorts with well-defined inclusion criteria (e.g., cirrhosis etiology, baseline this compound levels) to minimize confounding variables .

- Data collection : Standardize this compound measurement protocols (e.g., ELISA kits with inter-laboratory calibration) and track covariates like liver function scores .

- Statistical power : Calculate sample sizes using historical HCC incidence rates (e.g., 1.53% annual risk in this compound-positive patients) to ensure reliability .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound-related data across heterogeneous cohorts?

- Analytical Framework :

- Meta-regression : Pool data from multiple studies (e.g., this compound, HVASC, and external cohorts) to assess heterogeneity sources (e.g., ethnicity, cirrhosis etiology) .

- Sensitivity analysis : Test whether this compound's predictive validity remains significant after adjusting for confounders (e.g., age, alcohol use) .

- Machine learning : Apply algorithms like LASSO regression to identify this compound interaction effects with other biomarkers (e.g., platelet count) .

Q. What methodologies are effective for validating this compound-based predictive models in external populations?

- Validation Strategies :

- Temporal validation : Use time-split cohorts (e.g., 2018–2020 vs. 2021–2023 data) to evaluate model stability .

- Geographic validation : Test models in diverse populations (e.g., Asian vs. European cohorts) to assess generalizability .

- Performance metrics : Report AUC-ROC, calibration slopes, and decision curve analysis to quantify clinical utility .

Q. How can researchers address data quality challenges in this compound-related studies (e.g., missing values, measurement errors)?

- Solutions :

- Imputation techniques : Use multiple imputation by chained equations (MICE) for missing this compound values, ensuring robustness checks .

- Inter-rater reliability : Conduct Bland-Altman analyses for this compound assays performed across laboratories .

- Quality control : Implement pre-analytical protocols (e.g., standardized blood sample storage) to minimize pre-processing variability .

Methodological Resources

- Data Collection : Use REDCap or OpenClinica for structured data entry, ensuring audit trails and compliance with FAIR principles .

- Statistical Tools : R or Python packages (e.g.,

survivalfor Cox regression,scikit-learnfor machine learning) . - Ethical Compliance : Adhere to GDPR and IRB guidelines for handling patient-derived this compound data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.